CID 156588615
Descripción
CID 156588615, identified as oscillatoxin E, is a marine-derived cyclic lipopeptide belonging to the oscillatoxin family. These compounds are primarily isolated from cyanobacteria of the genus Oscillatoria and exhibit potent bioactivity, including cytotoxicity and ion-channel modulation . The chemical structure of oscillatoxin E (Fig. 1D in ) features a macrocyclic core with a conjugated diene system and a fatty acid side chain, which is critical for its biological interactions . Analytical characterization via GC-MS (Fig. 1B–C, ) confirms its molecular weight and purity, with distinct retention times and fragmentation patterns in vacuum-distilled fractions .
Propiedades
InChI |
InChI=1S/C50H52N6O20S/c1-5-27-28-18-26(8-9-32(28)52-40-29(27)20-56-34(40)19-31-30(45(56)64)23-72-48(67)50(31,69)6-2)74-24-54(15-16-77(4,70)71)49(68)73-22-25-7-10-35(75-47-43(63)41(61)42(62)44(76-47)46(65)66)33(17-25)51-36(57)21-53(3)37(58)13-14-55-38(59)11-12-39(55)60/h7-12,17-19,42-44,61-63,69H,5-6,13-16,20-24H2,1-4H3,(H,51,57)(H,65,66)/t42-,43+,44-,50-/m0/s1 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZXQYUFOHOISC-UUENOOSASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OCN(CCS(=O)(=O)C)C(=O)OCC6=CC(=C(C=C6)O[C]7C([C](C(C(O7)C(=O)O)O)O)O)NC(=O)CN(C)C(=O)CCN8C(=O)C=CC8=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OCN(CCS(=O)(=O)C)C(=O)OCC6=CC(=C(C=C6)O[C]7[C@@H]([C]([C@@H]([C@H](O7)C(=O)O)O)O)O)NC(=O)CN(C)C(=O)CCN8C(=O)C=CC8=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H52N6O20S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1089.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MAC glucuronide phenol-linked SN-38 involves multiple steps, starting with the preparation of SN-38. The key steps include:
Hydrolysis of Irinotecan: Irinotecan is hydrolyzed to produce SN-38.
Glucuronidation: SN-38 is then subjected to glucuronidation, where a glucuronic acid moiety is attached to the phenol group of SN-38. This step typically requires the use of glucuronosyltransferase enzymes or chemical catalysts under controlled pH and temperature conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to hydrolyze irinotecan and subsequently glucuronidate SN-38.
Purification: The product is purified using techniques such as crystallization, chromatography, and filtration to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and amine groups.
Reduction: Reduction reactions can occur at the carbonyl groups present in the glucuronic acid moiety.
Substitution: Nucleophilic substitution reactions can take place at the phenol group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products:
Oxidation Products: Quinones, nitroso compounds
Análisis De Reacciones Químicas
Current Data Availability
-
PubChem Records : The search results include PubChem entries for CID 156588412 (a trilithium salt of P1,P5-di(adenosine-5'-)pentaphosphate) and CID 156588720 (a sodium salt of 4-acetamido-4'-isothiocyanatostilbene-2,2'-disulfonic acid). Neither entry mentions CID 156588615 or its structural/functional analogs .
-
Synthetic Studies : Several PMC articles detail pyridopyrimidine derivatives (e.g., CDK4/ARK5 inhibitors) , hydrazine-carboxamide RXRα antagonists , and diagnostic accuracy reviews , but none reference CID 156588615 .
-
Analytical Methods : EPA documents discuss mass spectrometry techniques for compound identification but do not include CID 156588615 .
Potential Causes for Lack of Information
-
Typographical Error : Verify the CID number for accuracy. For example, CID 156588412 and CID 156588720 are valid but unrelated entries .
-
Undisclosed Research : The compound may be part of unpublished or proprietary studies not indexed in public databases.
-
Niche Application : If CID 156588615 is a novel or highly specialized compound, it may lack published characterization.
Recommended Actions
-
Cross-Check Databases :
-
Search PubChem , ChemSpider , or Reaxys using the exact identifier.
-
Review patent databases (e.g., USPTO, WIPO) for proprietary synthetic routes.
-
-
Structural Analysis :
-
If the molecular formula or SMILES notation is available, use tools like SwissADME or MolSoft to predict reactivity and pathways.
-
-
Collaborative Inquiry :
Example Data Table for Hypothetical Reactions
If CID 156588615 were analogous to CID 156588412 (a nucleotide derivative), its reactions might involve phosphorylation or hydrolysis. This is speculative and not evidence-based.
| Reaction Type | Reagents/Conditions | Expected Products |
|---|---|---|
| Phosphorylation | ATP, kinase enzyme | Polyphosphate-modified adenosine |
| Acid Hydrolysis | HCl (1M, 100°C) | Adenosine, inorganic phosphate ions |
| Enzymatic Degradation | Phosphodiesterase | 5'-AMP derivatives |
Comparación Con Compuestos Similares
Structural Similarities and Differences
The oscillatoxin family includes derivatives with minor structural modifications that significantly influence their physicochemical and biological properties. Key analogs are:
| Compound | CID | Structural Variation | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Oscillatoxin D | 101283546 | Shorter fatty acid chain | C₃₈H₆₃NO₇ | 670.9 |
| 30-Methyl-Oscillatoxin D | 185389 | Methyl group at C-30 position | C₃₉H₆₅NO₇ | 684.9 |
| Oscillatoxin E | 156588615 | Extended unsaturated side chain | C₄₀H₆₇NO₇ | 698.0 |
| Oscillatoxin F | 156582092 | Hydroxyl group substitution at C-15 | C₃₈H₆₁NO₈ | 672.9 |
Key Observations :
- Oscillatoxin D lacks the extended side chain of oscillatoxin E, reducing its hydrophobicity .
- Oscillatoxin E ’s conjugated diene system increases rigidity, which may enhance binding to lipid bilayers .
- Oscillatoxin F ’s hydroxyl group improves solubility but may reduce cytotoxicity compared to oscillatoxin E .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
